molecular formula C9H8Br2O3 B13491608 3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid

3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid

Cat. No.: B13491608
M. Wt: 323.97 g/mol
InChI Key: HAWGLLXQVWXTFO-UHFFFAOYSA-N
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Description

3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl and carboxylic acid groups. One common method involves the bromination of 3,4-dibromophenylacetic acid, followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromophenylacetic acid
  • 3,4-Dibromophenylpropanoic acid
  • 3,4-Dibromophenylbutanoic acid

Uniqueness

3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The specific arrangement of bromine atoms also contributes to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

3-(3,4-dibromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Br2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

HAWGLLXQVWXTFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)Br)Br

Origin of Product

United States

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